molecular formula C21H29FN2 B12418517 Antitubercular agent-15

Antitubercular agent-15

Cat. No.: B12418517
M. Wt: 328.5 g/mol
InChI Key: OKMGWUOJCFXGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-15 typically involves a multi-step process. One common synthetic route includes the condensation of a substituted heteroaryl aldehyde with 2-acetyl pyrrole or thiazole, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Antitubercular agent-15 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed: The major products formed from these reactions are various derivatives of this compound, each with potentially unique biological activities and therapeutic properties .

Scientific Research Applications

Antitubercular agent-15 has a wide range of scientific research applications, including:

Mechanism of Action

Antitubercular agent-15 exerts its effects by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death. The compound targets specific enzymes involved in mycolic acid synthesis, such as enoyl-acyl carrier protein reductase . Additionally, it may interfere with the transcription of mycobacterial RNA, further inhibiting bacterial growth .

Comparison with Similar Compounds

Uniqueness: Antitubercular agent-15 is unique in its specific targeting of enoyl-acyl carrier protein reductase, which is less commonly targeted by other antitubercular agents. This specificity may reduce the likelihood of cross-resistance with other drugs and enhance its efficacy against drug-resistant strains of Mycobacterium tuberculosis .

Properties

Molecular Formula

C21H29FN2

Molecular Weight

328.5 g/mol

IUPAC Name

1-cyclohexyl-N-[[1-[(4-fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]methyl]methanamine

InChI

InChI=1S/C21H29FN2/c1-16-12-20(14-23-13-18-6-4-3-5-7-18)17(2)24(16)15-19-8-10-21(22)11-9-19/h8-12,18,23H,3-7,13-15H2,1-2H3

InChI Key

OKMGWUOJCFXGRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CC=C(C=C2)F)C)CNCC3CCCCC3

Origin of Product

United States

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